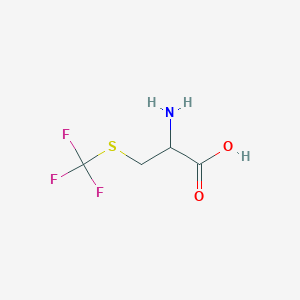

2-amino-3-(trifluoromethylsulfanyl)propanoic Acid

Description

2-Amino-3-(trifluoromethylsulfanyl)propanoic acid is a non-proteinogenic amino acid derivative characterized by a trifluoromethylsulfanyl (-S-CF₃) substituent on the β-carbon of the propanoic acid backbone. This modification imparts unique physicochemical properties, such as enhanced lipophilicity and metabolic stability, due to the electron-withdrawing effects of the trifluoromethyl group and the sulfur atom’s polarizability.

Properties

IUPAC Name |

2-amino-3-(trifluoromethylsulfanyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6F3NO2S/c5-4(6,7)11-1-2(8)3(9)10/h2H,1,8H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQKODVYODWEMMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)SC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6F3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701309852 | |

| Record name | S-(Trifluoromethyl)cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701309852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1301738-62-4 | |

| Record name | S-(Trifluoromethyl)cysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1301738-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-(Trifluoromethyl)cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701309852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reduction of 3-(heteroaryl)-2-(hydroxyimino)propanoic acids using zinc dust and formic acid in the presence of a catalytic amount of iron dust at 60°C for 2 hours .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above can be adapted for industrial applications, ensuring the availability of the compound for various research and commercial purposes.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-(trifluoromethylsulfanyl)propanoic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the trifluoromethylsulfanyl group.

Substitution: The amino group can participate in substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Zinc dust and formic acid are typical reagents for reduction reactions.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

Neuropharmacology

TFMSA has been investigated for its potential neuropharmacological effects. Its structure suggests that it may interact with neurotransmitter systems, particularly those involving glutamate receptors. Research indicates that compounds with similar structures can modulate excitatory neurotransmission, which is crucial for treating conditions like epilepsy and neurodegenerative diseases .

Antiviral Activity

Studies have shown that TFMSA exhibits antiviral properties against certain viruses. Its trifluoromethylsulfanyl group enhances its ability to inhibit viral replication by interfering with viral protein synthesis or assembly. This characteristic makes it a candidate for further exploration in the development of antiviral drugs .

Cancer Research

In cancer research, TFMSA has been evaluated for its ability to induce apoptosis in tumor cells. The compound's mechanism may involve the activation of specific signaling pathways that lead to cell death, making it a potential therapeutic agent in oncology .

Biochemistry

Enzyme Inhibition

TFMSA has been studied as an inhibitor of various enzymes involved in metabolic pathways. Its structural analogs have shown promise in inhibiting enzymes such as proteases and kinases, which are vital targets in drug development for diseases like cancer and diabetes .

Protein Interaction Studies

The compound can be used as a probe in protein interaction studies due to its ability to modify amino acid residues within proteins. This application is significant for understanding protein function and interactions within cellular pathways .

Material Science

Synthesis of Functional Materials

TFMSA can be utilized in the synthesis of functional materials, including polymers and coatings that require specific chemical properties such as hydrophobicity or thermal stability. The incorporation of trifluoromethylsulfanyl groups into polymer matrices can enhance their performance in various applications, including electronics and protective coatings .

Case Studies

| Study Focus | Findings | Implications |

|---|---|---|

| Neuropharmacology | TFMSA modulates glutamate receptors | Potential treatment for neurological disorders |

| Antiviral Activity | Inhibits replication of specific viruses | Development of new antiviral therapies |

| Cancer Research | Induces apoptosis in cancer cells | New avenues for cancer treatment |

| Enzyme Inhibition | Inhibits key metabolic enzymes | Targeting metabolic pathways in disease |

Mechanism of Action

The mechanism by which 2-amino-3-(trifluoromethylsulfanyl)propanoic acid exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethylsulfanyl group is known to enhance the compound’s stability and reactivity, allowing it to interact with various enzymes and receptors. These interactions can lead to changes in cellular functions and signal transduction pathways, contributing to the compound’s biological activity .

Comparison with Similar Compounds

Key Observations :

- The trifluoromethylsulfanyl group increases steric bulk and lipophilicity compared to simpler sulfur-containing analogs like 2-amino-3-(thiophen-2-yl)propanoic acid .

- Unlike ATPA’s isoxazole ring, the trifluoromethylsulfanyl group lacks hydrogen-bonding capacity, which may reduce solubility in aqueous environments .

Physicochemical Properties

- Lipophilicity: The -S-CF₃ group enhances lipophilicity (logP ~1.5–2.0 estimated), comparable to trifluoromethoxy-substituted analogs (e.g., logP ~2.1 for C₁₀H₁₀F₃NO₃) but higher than ATPA (logP ~0.5) .

- Acidity : The sulfur atom in the trifluoromethylsulfanyl group is less acidic than thiol groups (e.g., cysteine derivatives in ) due to electron withdrawal by CF₃, reducing nucleophilic reactivity .

Enzyme Inhibition

Medicinal Chemistry

- Fluorinated Derivatives: Fluorine-containing amino acids (e.g., 2-amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid in ) are used as tyrosine analogs in drug design. The -S-CF₃ group could serve as a bioisostere for sulfonamides or phosphates .

Biological Activity

Overview

2-Amino-3-(trifluoromethylsulfanyl)propanoic acid (CAS No. 1301738-62-4) is a compound notable for its unique trifluoromethylsulfanyl group, which enhances its stability and reactivity. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The trifluoromethylsulfanyl group plays a crucial role in modulating these interactions, potentially leading to significant changes in cellular functions and signaling pathways. Notably, these interactions can influence various biological processes, including metabolic pathways and gene expression.

Biological Activity

Research indicates that this compound exhibits several biological activities, which can be summarized as follows:

- Antimicrobial Properties : Preliminary studies suggest that this compound may enhance the efficacy of certain antibiotics against resistant strains of bacteria.

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which may be beneficial in therapeutic contexts, such as cancer treatment.

- Neuroprotective Effects : Some studies indicate that it may have neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases.

Case Studies

- Antimicrobial Activity : A study evaluated the effect of this compound on E. coli strains. The compound was found to significantly reduce the minimum inhibitory concentration (MIC) of clarithromycin when used in combination, indicating a potentiating effect against bacterial resistance .

- Enzyme Interaction : In vitro assays demonstrated that the compound inhibits specific enzymes involved in metabolic pathways linked to cancer progression. This suggests potential applications in cancer therapeutics .

- Neuroprotective Study : Research conducted on neuronal cell lines showed that treatment with this compound resulted in reduced oxidative stress markers, indicating a possible neuroprotective mechanism .

Data Table: Summary of Biological Activities

Q & A

Q. What are the optimal synthetic routes for 2-amino-3-(trifluoromethylsulfanyl)propanoic acid, and how can yield be improved?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions using trifluoromethylsulfanyl precursors. For example, thiol-ene "click" chemistry or Michael addition with fluorinated thiols can introduce the trifluoromethylsulfanyl group. Yield optimization may require temperature control (e.g., 0–5°C to minimize side reactions) and catalysts like SwCNTNH2-PAL for stereoselective synthesis . Purification via reverse-phase HPLC or chiral chromatography is critical, with impurity standards (e.g., EP-grade impurities in ) guiding quality control .

Q. How can researchers characterize the stereochemical configuration of this compound?

- Methodological Answer : Use chiral HPLC with validated reference standards (e.g., (2R)- or (2S)-enantiomers) to resolve stereoisomers. Circular dichroism (CD) spectroscopy or X-ray crystallography provides definitive stereochemical assignments. Computational modeling (e.g., molecular docking in PubChem data ) can predict enantiomer-specific interactions with biological targets.

Q. What analytical techniques are recommended for purity assessment?

- Methodological Answer : Combine LC-MS for molecular weight confirmation, NMR (¹H/¹³C/¹⁹F) for structural validation, and elemental analysis for empirical formula verification. Impurity profiling should follow EP guidelines using certified reference materials (e.g., ’s propanoic acid derivatives) to identify residual solvents or byproducts .

Advanced Research Questions

Q. How does the trifluoromethylsulfanyl group influence bioactivity compared to other fluorinated substituents?

- Methodological Answer : Conduct comparative structure-activity relationship (SAR) studies using analogs with varying fluorinated groups (e.g., trifluoromethoxy, perfluoroalkyl). Assay enzymatic inhibition (e.g., kinase or protease assays) and measure binding affinity via surface plasmon resonance (SPR). highlights that fluorine position in pyridine rings alters electronic effects and steric hindrance, which can be extrapolated to trifluoromethylsulfanyl interactions .

Q. What strategies resolve contradictions in reported enzymatic inhibition data?

- Methodological Answer : Re-evaluate experimental conditions (pH, temperature, co-factors) and validate assays with positive/negative controls. Use isothermal titration calorimetry (ITC) to measure thermodynamic parameters (ΔH, ΔS) for binding events. Cross-reference findings with computational models (e.g., molecular dynamics simulations from PubChem ) to identify discrepancies arising from assay-specific artifacts.

Q. How can stereoselective biocatalysis improve the synthesis of enantiopure forms?

- Methodological Answer : Employ immobilized enzymes (e.g., PAL in ) for ammonia elimination or addition reactions, which enhance stereochemical control. Optimize reaction parameters (solvent polarity, enzyme loading) using design-of-experiments (DoE) frameworks. Monitor enantiomeric excess (ee) via chiral chromatography and compare to kinetic resolution data .

Q. What computational tools predict the ADMET profile of this compound?

- Methodological Answer : Use QSAR models in software like SwissADME or ADMETlab2.0. Input SMILES data (e.g., ’s canonical SMILES) to predict permeability, metabolic stability, and toxicity. Validate predictions with in vitro assays (e.g., Caco-2 cell monolayers for absorption, cytochrome P450 inhibition assays) .

Contradiction Analysis Framework

- Step 1 : Replicate studies under standardized conditions (pH 7.4, 37°C).

- Step 2 : Use orthogonal assays (e.g., SPR + ITC) to confirm binding kinetics.

- Step 3 : Cross-validate with molecular docking (PubChem/PDB data ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.